3-Acetyl-4-hydroxybenzoic acid

Description

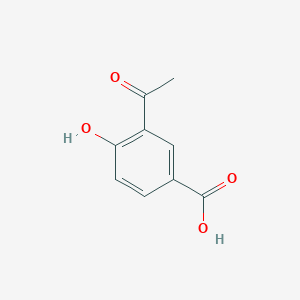

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-acetyl-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-5(10)7-4-6(9(12)13)2-3-8(7)11/h2-4,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBXWXGOFQSROI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429373 | |

| Record name | 3-acetyl-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16357-40-7 | |

| Record name | 3-acetyl-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetyl-4-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Acetyl-4-hydroxybenzoic acid chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical properties, structure, and synthesis of 3-Acetyl-4-hydroxybenzoic acid. It includes a summary of its known spectral data and an exploration of its application in drug discovery. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and pharmacology.

Chemical Structure and Identification

This compound is an organic compound featuring a benzene ring substituted with a carboxylic acid group, a hydroxyl group, and an acetyl group.

Table 1: Structural and Identification Data

| Parameter | Value | Reference |

| IUPAC Name | This compound | |

| Molecular Formula | C₉H₈O₄ | |

| Molecular Weight | 180.16 g/mol | |

| CAS Number | 16357-40-7 | |

| SMILES | CC(=O)c1cc(c(O)cc1)C(=O)O | |

| InChI | InChI=1S/C9H8O4/c1-5(10)6-3-7(9(12)13)2-4-8(6)11/h2-4,11H,1H3,(H,12,13) | |

| InChIKey | FPBXWXGOFQSROI-UHFFFAOYSA-N |

Physicochemical Properties

Detailed experimental data for some physicochemical properties of this compound are not widely reported in publicly available literature. However, based on its structure and data for related compounds, the following characteristics can be inferred.

Table 2: Physicochemical Properties

| Property | Value/Description | Notes |

| Melting Point | Data not available | For comparison, the melting point of the parent compound, 4-hydroxybenzoic acid, is 214-217 °C. |

| Boiling Point | Data not available | Expected to be high and likely to decompose upon boiling at atmospheric pressure. |

| Solubility | Expected to be soluble in polar organic solvents such as ethanol, acetone, and ethyl acetate. Limited solubility in water. | The presence of both polar (hydroxyl, carboxylic acid) and non-polar (benzene ring, acetyl group) moieties influences its solubility. |

| pKa | Data not available | The pKa of the carboxylic acid group is expected to be in the range of 3-5, similar to other benzoic acid derivatives. The phenolic hydroxyl group will have a higher pKa. |

Synthesis

A common and effective method for the synthesis of this compound is the Fries rearrangement of an acylated precursor, such as methyl 4-acetoxybenzoate.[1][2][3]

Experimental Protocol: Fries Rearrangement

This protocol describes the synthesis of this compound from methyl 4-acetoxybenzoate.[1]

Materials:

-

Methyl 4-acetoxybenzoate

-

Anhydrous aluminum chloride (AlCl₃)

-

Potassium chloride (KCl)

-

2 M Hydrochloric acid (HCl)

-

Ethanol (EtOH)

-

Argon or other inert gas

Procedure:

-

Thoroughly mix methyl 4-acetoxybenzoate (1.0 equivalent) and potassium chloride (1.0 equivalent) in a reaction vessel.

-

Add anhydrous aluminum chloride (3.0 equivalents) to the solid mixture.

-

Stir the mixture under an inert atmosphere (e.g., argon).

-

Heat the mixture to 120 °C for 1 hour, during which a white sludge will form.

-

Increase the temperature to 170 °C and heat for an additional 30 minutes. A yellow solid that cannot be stirred will form.

-

Cool the reaction mixture to room temperature.

-

Dissolve the solid in a mixture of 2 M HCl and ethanol.

-

Reflux the resulting solution for 1 hour.

-

Cool the solution to 0 °C to induce the precipitation of a yellow solid.

-

Isolate the crude product by vacuum filtration.

-

Recrystallize the solid from ethanol to yield pure this compound as a yellow crystalline solid.[1]

A reported yield for this synthesis is approximately 60%.[1]

Diagram 1: Synthesis Workflow of this compound

Caption: Workflow for the synthesis of this compound.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Table 3: 1H and 13C NMR Spectral Data

| 1H NMR (400 MHz, d₆-acetone) | 13C NMR (126 MHz, d₆-acetone) |

| Chemical Shift (δ, ppm) | Multiplicity |

| 8.55 | d, J = 2.1 Hz |

| 8.19 | dd, J = 8.7, 2.1 Hz |

| 7.06 | d, J = 8.8 Hz |

| 2.73 | s |

Data sourced from reference[1]. Note: Some assignments in the 13C NMR are general for aromatic carbons as specific assignment was not provided in the source.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

-

O-H stretch (carboxylic acid): Broad band around 2500-3300 cm⁻¹

-

O-H stretch (phenol): Broad band around 3200-3600 cm⁻¹

-

C-H stretch (aromatic): Around 3000-3100 cm⁻¹

-

C=O stretch (carboxylic acid): Around 1680-1710 cm⁻¹

-

C=O stretch (ketone): Around 1660-1700 cm⁻¹

-

C=C stretch (aromatic): Around 1450-1600 cm⁻¹

The UV-Vis spectrum in a suitable solvent (e.g., ethanol or methanol) is expected to show absorption bands characteristic of a substituted benzene ring.

Biological Activity and Applications in Drug Development

While extensive biological studies on this compound are limited, it has been identified as a valuable building block in medicinal chemistry.

A notable application is its use as a fragment in the design of novel human Estrogen Receptor Alpha (ERα) antagonists.[4] In this context, the this compound moiety was incorporated into a larger molecule to interact with key amino acid residues in the ligand-binding domain of ERα, aiming to develop new therapeutic agents for breast cancer.[4] This highlights its potential as a scaffold for developing targeted therapies.

Safety and Handling

This compound should be handled with care in a laboratory setting. Based on available safety data for related compounds, it is advisable to take the following precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a readily synthesizable compound with well-defined structural features. While some of its physicochemical properties are not extensively documented, its synthesis via the Fries rearrangement is well-established. The available NMR data provide clear characterization of its structure. Its emerging role as a key fragment in the development of targeted therapeutics, such as ERα antagonists, underscores its importance for future research in medicinal chemistry and drug discovery. Further investigation into its biological activities may reveal additional therapeutic potential.

References

- 1. Fluorometric Analysis of Carrier-Protein-Dependent Biosynthesis through a Conformationally Sensitive Solvatochromic Pantetheinamide Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

Spectroscopic Characterization of 3-Acetyl-4-hydroxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3-Acetyl-4-hydroxybenzoic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific compound, this document presents a comprehensive set of predicted data based on the analysis of structurally related analogs. The information is intended to serve as a valuable resource for researchers in the identification, characterization, and quality control of this compound and its derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of 4-hydroxybenzoic acid and the influence of a 3-acetyl substituent on the benzene ring.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 (broad s) | Singlet | 1H | Carboxylic acid (-COOH) |

| ~11.0 (broad s) | Singlet | 1H | Phenolic hydroxyl (-OH) |

| ~8.3 | Doublet | 1H | H-2 (ortho to -COOH) |

| ~8.1 | Doublet of doublets | 1H | H-6 (ortho to -COCH₃) |

| ~7.1 | Doublet | 1H | H-5 (meta to both groups) |

| ~2.6 | Singlet | 3H | Acetyl methyl (-COCH₃) |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~198 | Acetyl carbonyl (-C OCH₃) |

| ~167 | Carboxylic acid carbonyl (-C OOH) |

| ~162 | C-4 (bearing -OH) |

| ~135 | C-6 |

| ~131 | C-2 |

| ~129 | C-1 (bearing -COOH) |

| ~120 | C-3 (bearing -COCH₃) |

| ~116 | C-5 |

| ~27 | Acetyl methyl (-COC H₃) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~3200 | Broad | O-H stretch (Phenolic) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1680 | Strong | C=O stretch (Acetyl ketone) |

| ~1600, ~1500 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1300 | Medium | O-H bend (Carboxylic acid) |

| ~1250 | Strong | C-O stretch (Aryl ether-like) |

Table 4: Predicted Mass Spectrometry Data

| M/Z | Ion |

| 180.04 | [M]⁺ (Molecular Ion) |

| 165.02 | [M-CH₃]⁺ |

| 163.03 | [M-OH]⁺ |

| 137.02 | [M-COCH₃]⁺ |

| 121.03 | [M-COOH-OH]⁺ |

| 93.03 | [C₆H₅O]⁺ |

| 43.02 | [CH₃CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These represent standard methodologies for the characterization of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

Instrumentation: A 500 MHz NMR spectrometer is used to acquire both ¹H and ¹³C NMR spectra.

-

¹H NMR Acquisition: The proton spectrum is acquired with a 90° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 3 seconds. A total of 16 scans are typically averaged.

-

¹³C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 5 seconds, and an acquisition time of 1.5 seconds. Approximately 1024 scans are averaged to achieve a good signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder (in a ~1:100 ratio) and pressed into a thin, transparent pellet.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.

-

Data Acquisition: The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹) by averaging 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds. For less volatile compounds, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized chemical compound, such as this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

An In-depth Technical Guide on the Biological Activity of 3-Acetyl-4-hydroxybenzoic Acid and its Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetyl-4-hydroxybenzoic acid, a derivative of the widely studied 4-hydroxybenzoic acid, represents a molecule of significant interest in the exploration of novel therapeutic agents. Its chemical structure, featuring a carboxylic acid, a hydroxyl group, and an acetyl group on a benzene ring, suggests a potential for a diverse range of biological activities. This technical guide provides a comprehensive overview of the known biological activities of the broader class of hydroxybenzoic acids and establishes a framework for the systematic evaluation of this compound and its derivatives. This document details experimental protocols for key biological assays, presents a structure for quantitative data analysis, and visualizes relevant biological pathways and experimental workflows to guide future research and drug discovery efforts.

Introduction

Hydroxybenzoic acids are a class of phenolic compounds found extensively in plants and are known for their diverse biological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4][5] The substitution pattern on the benzene ring plays a crucial role in determining the specific activity and potency of these compounds.[6] this compound, while less studied than its parent compound 4-hydroxybenzoic acid, possesses functional groups that may confer unique pharmacological properties. The presence of the acetyl group, in particular, could influence its lipophilicity, metabolic stability, and interaction with biological targets. This guide aims to consolidate the foundational knowledge of related compounds and provide the necessary methodological tools to investigate the therapeutic potential of this compound.

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally related hydroxybenzoic acids, this compound and its derivatives are hypothesized to exhibit several key biological effects.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions.[1][6] The hydroxyl group on the aromatic ring is key to this activity.

-

Mechanism: The primary mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, which neutralizes the radical and terminates the damaging chain reaction. The resulting phenoxyl radical is stabilized by resonance.

Caption: Hydrogen donation mechanism for free radical scavenging by phenolic compounds.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Hydroxybenzoic acid derivatives have been shown to modulate inflammatory pathways.[2][3]

-

Mechanism: A key mechanism is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, potent inflammatory mediators.[2] Additionally, they may suppress the activation of transcription factors like NF-κB, which regulates the expression of pro-inflammatory genes.[2][7]

Caption: Potential anti-inflammatory mechanisms of this compound.

Anticancer Activity

Some benzoic acid derivatives act as histone deacetylase (HDAC) inhibitors.[1][8][9] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their aberrant activity is linked to cancer development.

-

Mechanism: HDAC inhibitors cause hyperacetylation of histones, leading to a more open chromatin structure. This can reactivate the expression of tumor suppressor genes, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.

Caption: Proposed mechanism of anticancer activity via HDAC inhibition.

Quantitative Data on Biological Activity

While specific quantitative data for this compound is not extensively available in the literature, this section provides a template for organizing and presenting such data as it is generated. Data for related hydroxybenzoic acid derivatives are included for comparative purposes.

Table 1: Antioxidant Activity

| Compound | Assay | EC50 (µM) | Reference |

| This compound | DPPH | Data not available | |

| This compound | ABTS | Data not available | |

| Gallic Acid | DPPH | 0.0237 µmol/assay | [4][10] |

| Trolox (Standard) | DPPH | Varies by assay |

Table 2: Antimicrobial Activity (MIC)

| Compound | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) | Reference |

| This compound | Data not available | Data not available | Data not available | |

| 4-Hydroxybenzoic acid | 36.00-72.00 | 36.00-72.00 | Data not available | [11] |

| Ampicillin (Standard) | Varies by strain | Varies by strain | N/A | |

| Fluconazole (Standard) | N/A | N/A | Varies by strain |

Table 3: Anti-inflammatory Activity (IC50)

| Compound | COX-1 (µM) | COX-2 (µM) | Reference |

| This compound | Data not available | Data not available | |

| Celecoxib (Standard) | Varies by assay | Varies by assay | [12] |

Table 4: Anticancer Activity (IC50)

| Compound | Cell Line (e.g., MCF-7) (µM) | Cell Line (e.g., HepG2) (µM) | Reference |

| This compound | Data not available | Data not available | |

| Doxorubicin (Standard) | 1.9 | 0.2 | [13] |

Experimental Protocols

Detailed and standardized protocols are essential for generating reliable and reproducible data. The following sections outline the methodologies for key in vitro assays.

Caption: General experimental workflow for evaluating biological activity.

DPPH Radical Scavenging Assay[14][15][16][17]

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from violet to yellow, measured spectrophotometrically.

-

Reagents:

-

DPPH solution (0.1 mM in methanol)

-

Test compounds and standard (Trolox or Gallic Acid) dissolved in methanol

-

Methanol (as blank)

-

-

Procedure:

-

Prepare serial dilutions of the test compounds and standard in a 96-well microplate.

-

Add 20 µL of each sample or standard dilution to the wells.

-

Add 180 µL of the DPPH working solution to all wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The EC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

-

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)[18][19][20][21]

-

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

-

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

-

Test compounds and standard antibiotics

-

-

Procedure:

-

Dispense 100 µL of broth into all wells of a 96-well plate.

-

Add 100 µL of the test compound (at 2x the highest desired concentration) to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution column.

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard, diluted to achieve a final concentration of ~5 x 10^5 CFU/mL in the wells).

-

Add 100 µL of the prepared inoculum to each well (this dilutes the compound and inoculum 1:2).

-

Include a growth control (broth + inoculum) and a sterility control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Analysis:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control.

-

COX-1/COX-2 Inhibition Assay[12][22][23][24]

-

Principle: This fluorometric or colorimetric assay measures the peroxidase activity of COX enzymes. The inhibition of this activity by a test compound is quantified.

-

Materials:

-

COX-1 (ovine) and COX-2 (human recombinant) enzymes

-

Assay buffer

-

Heme

-

Fluorometric or colorimetric probe

-

Arachidonic acid (substrate)

-

Specific inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

-

Procedure:

-

Add assay buffer, heme, and the enzyme (COX-1 or COX-2) to the wells of a 96-well plate.

-

Add the test compound at various concentrations or a known inhibitor as a control.

-

Incubate for a specified time (e.g., 10-15 minutes) at room temperature.

-

Initiate the reaction by adding the probe and arachidonic acid.

-

Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance in kinetic mode for 5-10 minutes.

-

-

Data Analysis:

-

The rate of reaction (slope of the kinetic curve) is calculated for each concentration.

-

The percentage of inhibition is calculated relative to the enzyme control (no inhibitor).

-

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

HDAC Inhibition Assay[1][8][9][25]

-

Principle: This fluorometric assay measures the activity of HDAC enzymes using a substrate that becomes fluorescent upon deacetylation and subsequent cleavage by a developer.

-

Materials:

-

HeLa nuclear extract or purified HDAC enzyme

-

HDAC assay buffer

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer (containing trypsin)

-

HDAC inhibitor (e.g., Trichostatin A or SAHA) as a positive control

-

-

Procedure:

-

Add HDAC enzyme/nuclear extract to wells of a 96-well black plate.

-

Add the test compound at various concentrations or a standard inhibitor.

-

Add the HDAC substrate to all wells and incubate at 37°C for 30-60 minutes.

-

Stop the enzymatic reaction by adding the developer solution (which also contains an HDAC inhibitor like TSA to prevent further deacetylation).

-

Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.

-

Read the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (no enzyme control).

-

Calculate the percentage of inhibition relative to the control (enzyme without inhibitor).

-

Determine the IC50 value from the dose-response curve.

-

Conclusion and Future Directions

The structural features of this compound suggest a promising profile for various biological activities, drawing parallels with the well-documented effects of other hydroxybenzoic acids. While direct experimental evidence is currently sparse, the methodologies and frameworks presented in this guide provide a clear path for the systematic investigation of this compound and its derivatives. Future research should focus on synthesizing a library of derivatives to establish structure-activity relationships, performing the in vitro assays detailed herein to quantify their antioxidant, antimicrobial, anti-inflammatory, and anticancer potential, and subsequently advancing promising candidates to cell-based and in vivo models to elucidate their mechanisms of action and therapeutic efficacy. The data generated from such studies will be invaluable to the drug discovery community and could lead to the development of novel therapeutic agents.

References

- 1. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. [PDF] A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives | Semantic Scholar [semanticscholar.org]

- 6. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]

- 10. researchgate.net [researchgate.net]

- 11. ijpbp.com [ijpbp.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

The Untapped Therapeutic Potential of 3-Acetyl-4-hydroxybenzoic Acid: A Technical Overview for Drug Discovery

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature directly investigating the therapeutic applications of 3-Acetyl-4-hydroxybenzoic acid is currently limited. This document provides a comprehensive overview of the therapeutic potential of its derivatives, particularly chalcones, flavonoids, and chromones, for which this compound serves as a key synthetic intermediate. The biological activities and mechanisms described herein are attributed to these derivatives and offer a predictive framework for the potential, yet unconfirmed, applications of the core molecule.

Introduction

This compound, a derivative of p-hydroxybenzoic acid, is emerging as a molecule of interest in medicinal chemistry. While direct pharmacological studies on this compound are sparse, its strategic importance lies in its role as a versatile precursor for the synthesis of a wide array of heterocyclic compounds with significant biological activities. These derivatives, including flavonoids, chromones, and chalcones, have demonstrated promising anti-inflammatory, antioxidant, antimicrobial, and anticancer properties in numerous preclinical studies. This technical guide consolidates the existing knowledge on these derivatives to illuminate the potential therapeutic avenues for this compound and to provide a foundation for future research and drug development endeavors.

Synthetic Versatility: A Gateway to Bioactive Scaffolds

This compound is a valuable starting material in organic synthesis, primarily due to the reactivity of its functional groups: a hydroxyl, an acetyl, and a carboxylic acid moiety on a benzene ring. These groups allow for a variety of chemical modifications to construct more complex molecular architectures.

A key synthetic route involves the Claisen-Schmidt condensation, where the acetyl group of this compound (or a related hydroxyacetophenone) reacts with an aromatic aldehyde to form a chalcone. These chalcones can then be cyclized to generate flavonoids. This synthetic pathway is a cornerstone for creating libraries of diverse compounds for biological screening.

Figure 1: Synthetic route from this compound to chalcones and flavonoids.

Potential Therapeutic Applications of Derivatives

The therapeutic potential of this compound can be inferred from the well-documented biological activities of its derivatives.

Anti-inflammatory Activity

Chalcones and flavonoids derived from precursors similar to this compound have demonstrated significant anti-inflammatory effects. These compounds can modulate key inflammatory pathways, offering potential treatments for a range of inflammatory conditions.

Mechanism of Action: A primary mechanism of anti-inflammatory action for many chalcone derivatives is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκBα protein is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Certain chalcone derivatives have been shown to prevent the phosphorylation of IκBα and p65, thereby blocking this inflammatory cascade.[1]

Furthermore, these derivatives can also modulate the mitogen-activated protein kinase (MAPK) pathway, including the phosphorylation of ERK, JNK, and p38, which are also critical for the production of inflammatory mediators.[1]

Figure 2: Simplified signaling pathway for the anti-inflammatory action of chalcone derivatives.

Quantitative Data on Anti-inflammatory Activity of Chalcone Derivatives

| Compound | Assay | Target/Stimulus | IC50 / Inhibition | Reference |

| 2',5'-dihydroxychalcone | Nitric Oxide (NO) formation | LPS-stimulated N9 microglial cells | IC50 = 0.7 +/- 0.06 µM | [2] |

| Chalcone derivative 23 | TNF-α and IL-6 release | LPS-stimulated macrophages | Dose-dependent inhibition | [1] |

| Chalcone derivative 26 | TNF-α and IL-6 release | LPS-stimulated macrophages | Dose-dependent inhibition | [1] |

| (E)-1-(2,4-dihydroxyphenyl)-3-(4-dimethylamino)phenyl)prop-2-en-1-one | Xylene-induced ear edema in mice | Xylene | 62% inhibition | [3] |

| (E)-3-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one | Xylene-induced ear edema in mice | Xylene | 68% inhibition | [3] |

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This protocol is a generalized representation based on common methodologies for assessing the anti-inflammatory activity of compounds by measuring nitric oxide (NO) production in LPS-stimulated macrophages.

Figure 3: Experimental workflow for determining nitric oxide inhibition.

Antioxidant Activity

Many derivatives of hydroxybenzoic acids, including flavonoids and chalcones, are potent antioxidants. Their ability to scavenge free radicals and reduce oxidative stress is a key aspect of their therapeutic potential, as oxidative damage is implicated in numerous chronic diseases.[3]

Mechanism of Action: The antioxidant activity of these phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals. The resulting phenoxyl radical is stabilized by resonance, making the parent molecule an effective radical scavenger. The number and position of hydroxyl groups on the aromatic rings significantly influence the antioxidant capacity.[4]

Quantitative Data on Antioxidant Activity of Hydroxybenzoic Acid Derivatives

| Compound | Assay | IC50 | Reference |

| 3,4,5-trihydroxybenzoic acid (Gallic acid) | DPPH radical scavenging | 2.42 ± 0.08 µM | [4] |

| 3,4-dihydroxybenzoic acid (Protocatechuic acid) | DPPH radical scavenging | - | [5] |

| 3,4-dihydroxybenzoic acid derivatives | DPPH radical scavenging | EC50 = 0.093-0.118 µM | [5] |

Experimental Protocol: DPPH Radical Scavenging Assay

This is a generalized protocol for assessing the antioxidant activity of a compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

-

Preparation of DPPH solution: A stock solution of DPPH in methanol is prepared.

-

Reaction mixture: The test compound (at various concentrations) is mixed with the DPPH solution in a 96-well plate or cuvettes. A control containing only methanol and DPPH solution is also prepared.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.[4]

Antimicrobial Activity

Chalcones and other derivatives synthesized from hydroxyacetophenones have shown promising activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria.[6] This suggests that derivatives of this compound could be explored for the development of new antimicrobial agents.

Quantitative Data on Antimicrobial Activity of Chalcone Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 1,3-Bis-(2-hydroxy-phenyl)-propenone | Methicillin-resistant Staphylococcus aureus (MRSA) | 25-50 | [6] |

| 3-(3-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenone | MRSA | - | [6] |

| 3-(4-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenone | MRSA | - | [6] |

| Chalcone derivative 4c | Pseudomonas aeruginosa | 15 | [7] |

| Chalcone derivative 4c | Pseudomonas oryzihabitans | 20 | [7] |

| Chalcone derivatives 9, 13, 14, 15 | S. aureus, S. pneumoniae, E. coli, P. aeruginosa | 7.81–250 | [8] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This is a generalized protocol for determining the MIC of a compound against bacteria.

-

Preparation of bacterial inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial dilutions: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.[8]

Future Directions and Conclusion

While the direct therapeutic applications of this compound remain to be elucidated, the extensive research on its derivatives provides a strong rationale for its further investigation. The anti-inflammatory, antioxidant, and antimicrobial properties of chalcones, flavonoids, and chromones synthesized from similar precursors highlight the potential of this chemical scaffold in drug discovery.

Future research should focus on:

-

Direct Biological Evaluation: Systematic screening of this compound for a range of biological activities.

-

Synthesis and Screening of Novel Derivatives: Utilizing this compound as a starting material to generate novel libraries of compounds for high-throughput screening.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by promising derivatives.

-

In Vivo Efficacy and Safety: Advancing lead compounds into preclinical animal models to assess their therapeutic efficacy and safety profiles.

References

- 1. Evaluation and discovery of novel synthetic chalcone derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. acgpubs.org [acgpubs.org]

3-Acetyl-4-hydroxybenzoic Acid: A Versatile Precursor in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-4-hydroxybenzoic acid is a valuable bifunctional building block in organic synthesis, offering multiple reactive sites for the construction of a diverse array of molecular architectures. Its structure, featuring a carboxylic acid, a phenol, and a ketone, allows for selective transformations to yield esters, ethers, amides, and various heterocyclic compounds. This guide provides a comprehensive overview of the synthetic utility of this compound, including detailed experimental protocols, quantitative data, and workflow visualizations to facilitate its application in research and drug development.

Chemical Properties and Reactivity

This compound is a white to off-white crystalline solid. The presence of both a phenolic hydroxyl group and a carboxylic acid group provides two sites for nucleophilic substitution and esterification/amidation reactions. The acetyl group offers a handle for further modifications, such as condensation reactions or the formation of heterocyclic rings. The reactivity of each functional group can be selectively controlled by the choice of reagents and reaction conditions.

Key Synthetic Transformations and Experimental Protocols

This section details the protocols for key synthetic transformations of this compound, including esterification, etherification, and condensation reactions to form amides.

Esterification of the Carboxylic Acid

The carboxylic acid moiety of this compound can be readily esterified under acidic conditions. This reaction is a cornerstone for producing various derivatives with modified solubility and biological activity.

Table 1: Esterification of this compound

| Product Name | Reactant | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Methyl 3-acetyl-4-hydroxybenzoate | Methanol | H₂SO₄ | Methanol | 4-6 | Reflux | 85-95 |

| Ethyl 3-acetyl-4-hydroxybenzoate | Ethanol | H₂SO₄ | Ethanol | 4-6 | Reflux | 80-90 |

-

To a solution of this compound (1.0 eq) in methanol (10 mL/g of acid), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield methyl 3-acetyl-4-hydroxybenzoate as a white solid.

Spectroscopic Data for Methyl 3-acetyl-4-hydroxybenzoate:

-

¹H NMR (CDCl₃, 400 MHz): δ 12.4 (s, 1H, -OH), 8.3 (d, J=2.0 Hz, 1H, Ar-H), 8.1 (dd, J=8.8, 2.0 Hz, 1H, Ar-H), 7.0 (d, J=8.8 Hz, 1H, Ar-H), 3.9 (s, 3H, -OCH₃), 2.6 (s, 3H, -COCH₃).

-

IR (KBr, cm⁻¹): 3450 (-OH), 1720 (C=O, ester), 1680 (C=O, ketone), 1600, 1450 (C=C, aromatic).

-

MS (ESI): m/z 195.06 [M+H]⁺.[1]

Etherification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group can be alkylated through reactions like the Williamson ether synthesis to produce a variety of ether derivatives. This modification can significantly impact the lipophilicity and biological properties of the resulting molecules.

Table 2: Etherification of this compound Derivatives

| Product Name | Reactant | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Methyl 3-acetyl-4-ethoxybenzoate | Ethyl iodide | K₂CO₃ | Acetone | 8-12 | Reflux | 75-85 |

| Ethyl 3-acetyl-4-benzyloxybenzoate | Benzyl bromide | K₂CO₃ | DMF | 6-10 | 80 | 70-80 |

-

To a solution of methyl 3-acetyl-4-hydroxybenzoate (1.0 eq) in acetone (20 mL/g), add potassium carbonate (2.0 eq) and ethyl iodide (1.5 eq).

-

Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes) to obtain methyl 3-acetyl-4-ethoxybenzoate.

Spectroscopic Data for Methyl 3-acetyl-4-ethoxybenzoate:

-

¹H NMR (CDCl₃, 400 MHz): δ 8.2 (d, J=2.1 Hz, 1H, Ar-H), 7.9 (dd, J=8.6, 2.1 Hz, 1H, Ar-H), 6.9 (d, J=8.6 Hz, 1H, Ar-H), 4.2 (q, J=7.0 Hz, 2H, -OCH₂CH₃), 3.9 (s, 3H, -OCH₃), 2.6 (s, 3H, -COCH₃), 1.5 (t, J=7.0 Hz, 3H, -OCH₂CH₃).

-

IR (KBr, cm⁻¹): 1725 (C=O, ester), 1685 (C=O, ketone), 1605, 1455 (C=C, aromatic), 1250 (C-O, ether).

-

MS (ESI): m/z 223.09 [M+H]⁺.

Condensation Reactions to Form Amides

The carboxylic acid group can undergo condensation reactions with amines to form amides. This transformation is crucial for the synthesis of a wide range of biologically active compounds.

Table 3: Amide Formation from this compound

| Product Name | Reactant | Coupling Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 3-Acetyl-4-hydroxy-N-phenylbenzamide | Aniline | DCC/DMAP | Dichloromethane | 12-18 | Room Temp. | 65-75 |

| 3-Acetyl-N-benzyl-4-hydroxybenzamide | Benzylamine | HATU/DIPEA | DMF | 8-12 | Room Temp. | 70-80 |

-

To a solution of this compound (1.0 eq) and aniline (1.1 eq) in dry dichloromethane (20 mL/g), add 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) portion-wise and stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction by TLC. Upon completion, filter off the dicyclohexylurea (DCU) precipitate.

-

Wash the filtrate with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes) to yield 3-acetyl-4-hydroxy-N-phenylbenzamide.

Spectroscopic Data for 3-Acetyl-4-hydroxy-N-phenylbenzamide:

-

¹H NMR (CDCl₃, 400 MHz): δ 12.5 (s, 1H, -OH), 8.4 (s, 1H, -NH), 8.2 (d, J=2.0 Hz, 1H, Ar-H), 7.9 (dd, J=8.7, 2.0 Hz, 1H, Ar-H), 7.6 (d, J=7.8 Hz, 2H, Ar-H), 7.4 (t, J=7.8 Hz, 2H, Ar-H), 7.2 (t, J=7.4 Hz, 1H, Ar-H), 7.0 (d, J=8.7 Hz, 1H, Ar-H), 2.7 (s, 3H, -COCH₃).

-

IR (KBr, cm⁻¹): 3400 (-OH), 3300 (N-H), 1680 (C=O, ketone), 1650 (C=O, amide), 1600, 1540 (C=C, aromatic).

-

MS (ESI): m/z 256.09 [M+H]⁺.

Applications in Drug Discovery and Materials Science

Derivatives of this compound are of significant interest in medicinal chemistry. The core scaffold is present in various natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The ability to readily modify the functional groups allows for the generation of compound libraries for structure-activity relationship (SAR) studies, aiding in the discovery of new therapeutic agents.

In materials science, the rigid aromatic structure and the potential for hydrogen bonding make derivatives of this compound attractive candidates for the development of liquid crystals, polymers, and other functional materials.

Conclusion

This compound is a highly versatile and valuable precursor in organic synthesis. Its trifunctional nature provides a platform for the synthesis of a wide variety of derivatives through straightforward and high-yielding reactions. The detailed protocols and data presented in this guide are intended to empower researchers and developers to fully exploit the synthetic potential of this important building block in their respective fields.

References

3-Acetyl-4-hydroxybenzoic Acid: A Review of a Sparsely Charted Molecule

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-4-hydroxybenzoic acid, a substituted derivative of benzoic acid, presents a chemical structure of interest within medicinal chemistry and drug discovery. Its scaffold, incorporating both a carboxylic acid and a phenolic hydroxyl group, is a common feature in a variety of biologically active compounds. However, a comprehensive review of the existing scientific literature reveals a significant scarcity of dedicated research on this specific molecule. While its parent compound, 4-hydroxybenzoic acid, and its esters (parabens) are extensively studied for their preservative and biological activities, this compound remains largely unexplored. This guide synthesizes the currently available information and highlights the significant knowledge gaps, providing a foundation for future research endeavors.

Chemical and Physical Properties

Based on available data, the fundamental properties of this compound are summarized below. This information is primarily drawn from chemical databases and supplier specifications.

| Property | Value | Reference |

| CAS Number | 16357-40-7 | [1] |

| Molecular Formula | C₉H₈O₄ | [1] |

| Molecular Weight | 180.16 g/mol | [1] |

| Canonical SMILES | CC(=O)C1=C(C=CC(=C1)C(=O)O)O | |

| InChI Key | FPBXWXGOFQSROI-UHFFFAOYSA-N | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in methanol, ethanol, and DMSO |

Synthesis and Methodologies

A plausible, though unverified, synthetic pathway could be conceptualized as follows:

Caption: A potential synthetic route for this compound.

It is crucial to note that this represents a theoretical pathway, and optimization of protecting groups, catalysts, and reaction conditions would be necessary.

Biological Activity and Therapeutic Potential: An Extrapolation from Related Compounds

Direct studies on the biological activity of this compound are absent from the current body of scientific literature. To infer its potential pharmacological profile, an examination of structurally related compounds, particularly 4-hydroxybenzoic acid and its derivatives, is necessary.

4-Hydroxybenzoic acid and its esters are known to possess a range of biological activities, including:

-

Antimicrobial and Preservative Properties: The esters of 4-hydroxybenzoic acid (parabens) are widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their bacteriostatic and fungistatic properties.[2]

-

Antioxidant Activity: Phenolic compounds, including hydroxybenzoic acids, are recognized for their ability to scavenge free radicals and reduce oxidative stress.[2] The presence of a hydroxyl group on the benzene ring is key to this activity.

-

Anti-inflammatory Effects: Some hydroxybenzoic acid derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of inflammatory pathways.[3]

It is plausible that this compound could exhibit similar properties. The introduction of an acetyl group at the 3-position may modulate the electronic and steric properties of the molecule, potentially influencing its biological activity, bioavailability, and metabolic stability. However, without empirical data, this remains speculative.

Signaling Pathways and Mechanism of Action: A Void in the Literature

There is no published research detailing the mechanism of action of this compound or its interaction with any biological signaling pathways. Investigations into its potential targets, such as enzymes, receptors, or transcription factors, have not been reported.

For context, the mechanisms of related hydroxybenzoic acids are being explored. For instance, some have been studied for their effects on inflammatory signaling cascades or their role as enzyme inhibitors.[4]

Caption: The signaling pathway for this compound is currently unknown.

Future Directions and Research Opportunities

The significant lack of data on this compound presents a clear opportunity for novel research. Key areas for future investigation include:

-

Chemical Synthesis and Characterization: Development and publication of a robust and scalable synthetic protocol, along with comprehensive analytical characterization.

-

In Vitro Biological Screening: A broad-based screening of the compound against a panel of biological targets to identify potential therapeutic applications. This could include assays for antimicrobial, antioxidant, anti-inflammatory, and cytotoxic activity.

-

Mechanism of Action Studies: Following any promising results from initial screening, further studies to elucidate the specific molecular targets and signaling pathways involved.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related derivatives to understand how structural modifications impact biological activity.

Conclusion

This compound is a molecule with a chemical structure suggestive of potential biological activity, yet it remains a veritable "black box" in the scientific literature. This in-depth guide, while highlighting the current dearth of information, serves as a call to action for the research community. The foundational data on its chemical properties are available, but the critical work of elucidating its synthesis, biological functions, and mechanisms of action awaits investigation. For researchers and drug development professionals, this compound represents an untapped area of chemical space with the potential for new discoveries.

References

Discovery and natural occurrence of 3-Acetyl-4-hydroxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3-Acetyl-4-hydroxybenzoic acid, a derivative of the widely studied 4-hydroxybenzoic acid. While direct evidence for its natural occurrence remains elusive, this document details a plausible synthetic route via the Fries rearrangement of 4-acetoxybenzoic acid, including a comprehensive, step-by-step experimental protocol. Furthermore, this guide explores the potential biological significance of this compound by proposing a putative signaling pathway based on the known interactions of its parent compound, 4-hydroxybenzoic acid. Quantitative data on related compounds are presented in structured tables to provide a comparative context for researchers. This whitepaper aims to serve as a foundational resource for stimulating further investigation into the synthesis, characterization, and potential therapeutic applications of this compound.

Discovery and Synthesis

The initial synthesis or isolation of this compound is not well-documented in readily available scientific literature. However, its chemical structure lends itself to synthesis via the Fries rearrangement , a classic organic reaction used to convert a phenolic ester to a hydroxy aryl ketone with the use of a Lewis acid catalyst.[1] In this proposed synthesis, 4-acetoxybenzoic acid serves as the starting material.

Proposed Synthesis Workflow

The logical workflow for the synthesis of this compound from 4-hydroxybenzoic acid is depicted below. The initial step involves the acetylation of 4-hydroxybenzoic acid to form 4-acetoxybenzoic acid, which then undergoes the Fries rearrangement to yield the final product.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound via Fries Rearrangement

This protocol describes a plausible method for the synthesis of this compound.

Materials:

-

4-Acetoxybenzoic acid

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, add 4-acetoxybenzoic acid and nitrobenzene. The flask should be equipped with a magnetic stirrer and a reflux condenser.

-

Catalyst Addition: Cool the mixture in an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride to the stirred mixture. The temperature should be maintained below 10°C during the addition.

-

Reaction: After the addition is complete, slowly allow the reaction mixture to warm to room temperature and then heat it to 60-70°C. Maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Washing: Wash the organic layer sequentially with dilute HCl and then with water.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Natural Occurrence

Extensive searches of scientific literature did not yield any direct evidence of the natural occurrence of this compound in plant, microbial, or animal sources. However, its parent compound, 4-hydroxybenzoic acid, is a common phenolic compound found in a variety of natural sources.[2][3] The table below summarizes the occurrence of related hydroxybenzoic acids in nature.

| Compound | Natural Sources | Concentration Range | References |

| 4-Hydroxybenzoic acid | Coconut, Gooseberries, Raspberries, Fennel | Not consistently reported | [4] |

| Protocatechuic acid (3,4-dihydroxybenzoic acid) | Onion, Garlic, Mulberry, Grapes | Variable | [5] |

| Gallic acid (3,4,5-trihydroxybenzoic acid) | Tea leaves, Berries, Mangoes | ~4-5 g/kg in fresh tea leaves | [3] |

| Salicylic acid (2-hydroxybenzoic acid) | Willow bark, Fruits, Vegetables | Variable | [6] |

Putative Biological Signaling Pathway

While no specific signaling pathways involving this compound have been elucidated, the biological activities of its parent compound, 4-hydroxybenzoic acid (4-HBA), are well-documented, particularly its role in bacterial quorum sensing and virulence.[7][8] It is plausible that this compound could interact with similar pathways, potentially as an agonist or antagonist.

The following diagram illustrates a putative signaling pathway for this compound, adapted from the known 4-HBA signaling system in bacteria such as Shigella sonnei.[8] In this proposed pathway, this compound may bind to a bacterial receptor, influencing the expression of genes related to virulence and biofilm formation.

Caption: Putative signaling pathway of this compound in bacteria.

Conclusion

This compound represents an intriguing yet understudied molecule. While its natural occurrence is yet to be confirmed, established synthetic methodologies like the Fries rearrangement offer a clear path for its laboratory preparation. The known biological roles of its parent compound, 4-hydroxybenzoic acid, suggest that this compound could possess interesting pharmacological properties. This technical guide provides a foundational framework to encourage further research into the synthesis, natural discovery, and biological evaluation of this compound, which may hold potential for applications in drug development and other scientific fields.

References

- 1. Fries Rearrangement [organic-chemistry.org]

- 2. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Salicylic acid - Wikipedia [en.wikipedia.org]

- 7. A 4-Hydroxybenzoic Acid-Mediated Signaling System Controls the Physiology and Virulence of Shigella sonnei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A 4-Hydroxybenzoic Acid-Mediated Signaling System Controls the Physiology and Virulence of Shigella sonnei - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 3-Acetyl-4-hydroxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetyl-4-hydroxybenzoic acid (CAS: 16357-40-7) is a phenolic compound of interest in natural product chemistry and potentially in drug discovery. This technical guide provides a comprehensive overview of its known physical and chemical properties, alongside comparative data from related compounds. Due to the limited availability of direct experimental data for this compound, this document also outlines generalized experimental protocols for its synthesis, purification, and characterization based on established organic chemistry principles and methodologies reported for similar structures. This guide aims to serve as a foundational resource for researchers and professionals engaged in the study and application of this molecule.

Chemical Identity and Physical Properties

This compound is a substituted aromatic carboxylic acid. While extensive experimental data for this specific compound is scarce in publicly available literature, its fundamental identifiers have been established.[1] The safety data sheet for this compound indicates that experimental data for many physical properties are not available.[2] For comparative purposes, the properties of the parent compound, 4-hydroxybenzoic acid, are also provided.

Table 1: Chemical Identifiers and Physical Properties

| Property | This compound | 4-Hydroxybenzoic Acid (for comparison) |

| IUPAC Name | This compound | 4-hydroxybenzoic acid |

| CAS Number | 16357-40-7[3] | 99-96-7 |

| Molecular Formula | C₉H₈O₄[1] | C₇H₆O₃ |

| Molecular Weight | 180.16 g/mol [4] | 138.12 g/mol |

| Melting Point | Data not available[2] | 214-217 °C |

| Boiling Point | Data not available[2] | Decomposes |

| Solubility | Data not available | Slightly soluble in water; soluble in alcohol, acetone, and ether. |

| pKa | Data not available | 4.54 |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound are not readily found in the reviewed literature. However, predicted mass spectrometry data is available, and typical spectral characteristics can be inferred from its structure.[5]

Table 2: Predicted and Expected Spectroscopic Data

| Technique | Data for this compound | Expected Characteristics |

| UV-Vis Spectroscopy | Data not available | Absorption maxima are expected due to the substituted benzene ring, likely influenced by the carbonyl and hydroxyl groups. |

| Infrared (IR) Spectroscopy | Data not available | Expected characteristic peaks include a broad O-H stretch (from both the carboxylic acid and phenol), a C=O stretch for the carboxylic acid, a C=O stretch for the ketone, and C=C stretching bands for the aromatic ring. |

| ¹H NMR Spectroscopy | Data not available | Expected signals would include aromatic protons (with splitting patterns determined by their positions), a singlet for the acetyl methyl protons, and exchangeable singlets for the hydroxyl and carboxylic acid protons. |

| ¹³C NMR Spectroscopy | Data not available | Expected signals would include those for the carbonyl carbons (ketone and carboxylic acid), aromatic carbons (some quaternary, some protonated), and the methyl carbon of the acetyl group. |

| Mass Spectrometry (Predicted) | [M+H]⁺: 181.04953, [M-H]⁻: 179.03497[5] | The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of the loss of acetyl, carboxyl, and hydroxyl groups. |

Experimental Protocols

While a specific, validated experimental protocol for the synthesis of this compound was not found in the surveyed literature, a plausible synthetic route can be designed based on established organic reactions. The Fries rearrangement of 4-acetoxybenzoic acid is a common method for introducing an acetyl group onto a phenol ring.

Proposed Synthesis via Fries Rearrangement

This proposed workflow outlines the synthesis of this compound starting from 4-hydroxybenzoic acid.

Caption: Proposed synthesis of this compound.

Methodology:

-

Acetylation of 4-Hydroxybenzoic Acid: 4-Hydroxybenzoic acid is reacted with acetic anhydride, often with a catalytic amount of a strong acid like sulfuric acid, to form 4-acetoxybenzoic acid. The reaction mixture is typically heated to ensure completion.

-

Fries Rearrangement: The resulting 4-acetoxybenzoic acid is then subjected to a Fries rearrangement. This is an ortho- and para-directing electrophilic aromatic substitution reaction that is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and typically requires heating. The acetyl group migrates from the ester oxygen to the aromatic ring, primarily at the position ortho to the hydroxyl group, to yield this compound.

-

Workup and Purification: The reaction is quenched by the addition of acid and ice. The crude product is then extracted with a suitable organic solvent. Purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

Characterization Workflow

A standard workflow for the characterization of the synthesized this compound is depicted below.

Caption: Workflow for the characterization of this compound.

Methodology:

-

Purity Assessment: The purity of the synthesized compound should be assessed using techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

-

Structural Elucidation: The chemical structure should be confirmed using a combination of spectroscopic methods:

-

NMR Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the proton and carbon environments, respectively, confirming the connectivity of the atoms.

-

IR Spectroscopy: This will confirm the presence of the key functional groups (hydroxyl, carbonyls, aromatic ring).

-

Mass Spectrometry: This will confirm the molecular weight and can provide information about the fragmentation pattern.

-

UV-Vis Spectroscopy: This will determine the electronic absorption properties of the molecule.

-

-

Physical Property Determination: Once the purity and structure are confirmed, key physical properties such as the melting point should be determined.

Biological Activity and Signaling Pathways

There is a lack of specific studies on the biological activities and signaling pathway involvement of this compound. However, the broader class of hydroxybenzoic acids is known to possess a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[6][7] For instance, 4-hydroxybenzoic acid has been reported to have antibacterial and antifungal activities.[6] Derivatives of 3,4-dihydroxybenzoic acid have been evaluated as antioxidants and acetylcholinesterase inhibitors.[8] It is plausible that this compound may exhibit similar biological activities, but this requires experimental validation.

General Antioxidant Mechanism of Phenolic Acids

The antioxidant activity of phenolic acids like hydroxybenzoic acids is generally attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl group to scavenge free radicals. The resulting phenoxy radical is stabilized by resonance.

Caption: General mechanism of free radical scavenging by phenolic acids.

Conclusion

This compound is a chemical compound with established basic identifiers but a notable lack of comprehensive experimental data regarding its physical, chemical, and biological properties. This guide has summarized the available information and provided a framework for its synthesis and characterization based on established chemical principles. Further research is warranted to fully elucidate the properties of this molecule and to explore its potential applications in various scientific and industrial fields, particularly in drug development where related phenolic compounds have shown promise. The proposed experimental workflows can guide future investigations into this potentially valuable compound.

References

- 1. This compound | C9H8O4 | CID 9179245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. calpaclab.com [calpaclab.com]

- 4. AB283076 | CAS 16357-40-7 – abcr Gute Chemie [abcr.com]

- 5. PubChemLite - this compound (C9H8O4) [pubchemlite.lcsb.uni.lu]

- 6. 4-Hydroxybenzoic acid: Synthesis method and Biological activity_Chemicalbook [chemicalbook.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Mechanism: A Technical Overview of 3-Acetyl-4-hydroxybenzoic Acid's Potential Biological Actions

A deep dive into the scientific literature reveals a notable scarcity of specific research on the mechanism of action of 3-Acetyl-4-hydroxybenzoic acid. While this particular compound remains largely uncharacterized, its structural relationship to the well-studied class of hydroxybenzoic acids, particularly its parent compound 4-hydroxybenzoic acid, allows for informed postulation of its potential biological activities and signaling pathway interactions. This technical guide synthesizes the available data on related compounds to infer the likely, yet unproven, mechanisms of this compound in biological systems.

Postulated Core Mechanisms of Action

Based on the activities of structurally similar hydroxybenzoic acid derivatives, the primary mechanisms of action for this compound are likely centered around its anti-inflammatory and antioxidant properties. These effects are generally attributed to the phenolic acid structure, which enables the scavenging of reactive oxygen species (ROS) and modulation of inflammatory signaling cascades.

Anti-Inflammatory Activity

The anti-inflammatory potential of hydroxybenzoic acids is a recurring theme in scientific literature. This activity is often linked to the inhibition of key enzymes in the inflammatory pathway and the modulation of pro-inflammatory signaling cascades.

-

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: Salicylic acid (2-hydroxybenzoic acid), a close structural isomer, is a well-known inhibitor of cyclooxygenase enzymes, which are critical for the production of prostaglandins, key mediators of inflammation.[1] While direct evidence is lacking for this compound, its structural similarity suggests a potential, albeit likely weaker, interaction with COX enzymes. Inhibition of lipoxygenase, another enzyme family involved in producing inflammatory mediators (leukotrienes), is also a plausible mechanism for hydroxybenzoic acid derivatives.[2]

-

Modulation of Inflammatory Signaling Pathways: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[3] Various natural compounds, including phenolic acids, have been shown to inhibit NF-κB activation.[3] This inhibition would lead to a downstream reduction in the expression of numerous pro-inflammatory genes, including cytokines and chemokines. For instance, 2,3-dihydroxybenzoic acid has been shown to decrease the activation of NF-κB induced by hydrogen peroxide.[1] It is therefore highly probable that this compound could exert anti-inflammatory effects through the modulation of the NF-κB pathway.

Antioxidant Activity

The phenolic hydroxyl group is a hallmark of antioxidant compounds, and hydroxybenzoic acids are no exception. The primary antioxidant mechanisms include:

-

Free Radical Scavenging: Phenolic compounds can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions. This activity is a fundamental aspect of their protective effects against oxidative stress.

-

Metal Chelation: Some hydroxybenzoic acid derivatives have been shown to chelate metal ions, such as iron and copper. These metals can participate in Fenton-like reactions, which generate highly reactive hydroxyl radicals. By sequestering these ions, the compounds can prevent this detrimental process.

Potential Involvement in Cellular Signaling Pathways

Extrapolating from studies on 4-hydroxybenzoic acid and other derivatives, this compound may influence several critical intracellular signaling pathways. It is crucial to emphasize that the following are inferred pathways and require direct experimental validation for this specific compound.

-

PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a key regulator of cell survival, growth, and proliferation.[4] Some natural compounds can modulate this pathway, and it is conceivable that a hydroxybenzoic acid derivative could have an impact, potentially influencing cellular processes like apoptosis.[5][6]

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a crucial role in inflammation and cell proliferation.[7][8] Protocatechuic acid (3,4-dihydroxybenzoic acid) has been shown to suppress inflammatory responses through pathways involving MAPKs.[9] This suggests a potential avenue of investigation for this compound.

-

STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a significant role in inflammation and cancer.[10][11] Protocatechuic acid has also been implicated in the modulation of STAT3 signaling.[9]

Quantitative Data and Experimental Protocols: A Research Gap

A thorough review of the existing scientific literature did not yield any specific quantitative data (such as IC50 or Ki values) for the interaction of this compound with specific biological targets. Similarly, detailed experimental protocols for investigating the mechanism of action of this particular compound are not available. The development of such data would require dedicated research, including in vitro enzyme assays, cell-based signaling studies, and potentially in vivo animal models.

Visualizing Potential Mechanisms: A Hypothetical Approach

Due to the lack of concrete experimental data defining the specific signaling pathways directly modulated by this compound, the creation of detailed and accurate Graphviz diagrams as requested is not feasible. Any such diagram would be purely speculative and potentially misleading. Future research is needed to elucidate the precise molecular interactions and signaling cascades affected by this compound before accurate visual representations can be generated.

Conclusion and Future Directions

The significant gap in the scientific literature concerning this specific compound presents a clear opportunity for future research. Key areas for investigation should include:

-

In vitro enzyme inhibition assays to determine its effects on COX, LOX, and other relevant enzymes.

-

Cell-based assays to investigate its impact on inflammatory signaling pathways (NF-κB, MAPK, etc.) and to quantify its antioxidant capacity.

-

Quantitative structure-activity relationship (QSAR) studies to compare its activity with other hydroxybenzoic acid derivatives.

Such studies are essential to move from inferred mechanisms to a concrete understanding of the biological role of this compound, which could unlock its potential for therapeutic applications.

References

- 1. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]